molecular formula C9H11ClN2OS B1382321 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803606-82-7

1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B1382321
CAS No.: 1803606-82-7
M. Wt: 230.72 g/mol
InChI Key: NUOHRNMZRFXIIK-UHFFFAOYSA-N
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Description

“1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71 . It is used for research purposes .

Scientific Research Applications

Structural and Chemical Properties

  • Crystal Structure Analysis : The compound has been used in the study of crystal structures, exemplified by its role in the formation of dimethylformamide solvates. These studies provide insights into molecular interactions and hydrogen bonding patterns (Low et al., 2004).

  • Solvate Formation : In similar research, the compound's ability to form solvates with dimethylformamide and other solvents has been investigated. This is important for understanding the solubility and reactivity of compounds in different solvents (Canfora et al., 2010).

  • Chemical Synthesis : The compound plays a significant role in various chemical synthesis processes. For instance, it is used in the preparation of different heterocycles, showcasing its versatility in synthetic chemistry (Moskvina et al., 2015).

Biological and Pharmacological Research

  • Biological Activity Evaluation : It has been utilized in the synthesis of derivatives for biological activity evaluation, such as antibacterial, hemolytic, and thrombolytic activities (Aziz-Ur-Rehman et al., 2020).

  • Enzyme Inhibition Studies : The compound has been used in studies aimed at enzyme inhibition, such as acetylcholinesterase and lipoxygenase, which is crucial for understanding mechanisms of action for potential therapeutics (Rehman et al., 2013).

  • Vibrational Spectroscopy : It is also a subject of vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and interactions. This can be crucial for drug design and material science applications (Jenepha Mary et al., 2022).

Materials Science and Catalysis

  • Nonlinear Optical Properties : Research has been conducted on the nonlinear optical properties of derivatives, which is significant in the field of materials science for developing advanced optical materials (Siddiqui et al., 2014).

  • Catalytic Applications : The compound has been explored in catalytic applications, such as in aminocarbonylations of aryl bromides, demonstrating its potential in facilitating various chemical reactions (Wan et al., 2002).

Properties

IUPAC Name

S-(5-amino-2-chlorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-12(2)9(13)14-8-5-6(11)3-4-7(8)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOHRNMZRFXIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 3
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 4
Reactant of Route 4
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 5
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 6
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide

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